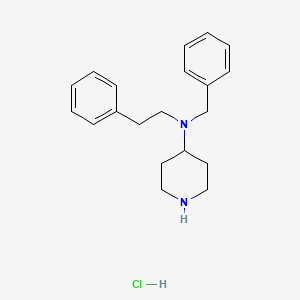

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride

Vue d'ensemble

Description

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C20H26N2·HCl.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride typically involves the reaction of N-benzyl-4-piperidone with 2-phenylethylamine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the imine intermediate formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .

Applications De Recherche Scientifique

Chemical Synthesis Applications

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride serves as a crucial building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, which can be utilized in various chemical processes:

- Building Block for Complex Molecules : The compound can be used as an intermediate in the synthesis of other piperidine derivatives and related compounds. This is particularly relevant in the development of new pharmaceuticals where structural modifications can enhance therapeutic efficacy .

-

Chemical Reactions :

- Oxidation : The compound can be oxidized to yield ketones or carboxylic acids using agents such as potassium permanganate or hydrogen peroxide.

- Reduction : It can undergo reduction reactions with lithium aluminum hydride to produce secondary or tertiary amines.

- Substitution Reactions : The piperidine ring can be modified through nucleophilic substitution, allowing for the introduction of various substituents .

Biological Research Applications

In biological research, this compound is investigated for its interactions with biological targets, particularly in the context of pharmacology:

- Pharmacological Properties : The compound has been explored for its potential analgesic properties, similar to other members of the piperidine class, such as fentanyl derivatives. Its ability to bind to specific receptors may modulate their activity, leading to various biological effects .

- Mechanism of Action : The compound's structure allows it to interact with opioid receptors, potentially influencing pain pathways and providing insights into developing new analgesics with improved safety profiles .

Medicinal Chemistry

The exploration of this compound in medicinal chemistry focuses on its therapeutic applications:

- Analgesic Development : Similar compounds have been shown to possess significant analgesic activity. Research indicates that modifications to the piperidine structure can yield potent analgesics with favorable pharmacokinetic properties .

- Potential Therapeutic Uses : Investigations into its therapeutic applications include assessing its effectiveness in pain management and exploring its role in treating conditions related to opioid receptor modulation .

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings:

- Material Development : The compound can be utilized in creating new materials and chemical processes due to its unique chemical properties.

- Chemical Processes Optimization : Industrial production methods may involve optimizing reaction conditions for higher yields and purity, employing continuous flow reactors and advanced purification techniques .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mécanisme D'action

The mechanism of action of N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine: The base form without the hydrochloride salt.

N-Phenyl-N-(2-phenylethyl)piperidin-4-amine: A similar compound with a phenyl group instead of a benzyl group.

N-Benzyl-N-(2-phenylethyl)piperidin-4-yl acetate: A derivative with an acetate group.

Uniqueness

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride is unique due to its specific combination of benzyl and phenylethyl groups attached to the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Activité Biologique

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and antifungal activity. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a 2-phenylethyl moiety, which plays a crucial role in its biological interactions. The structural characteristics allow it to engage with various molecular targets, potentially modulating their activity.

The mechanism of action involves the compound's interaction with specific receptors or enzymes. It is hypothesized that the structural attributes facilitate binding to opioid receptors, similar to other compounds in the fentanyl series, which are known for their analgesic properties . Additionally, the compound may exhibit antifungal activities by disrupting ergosterol biosynthesis in fungal cells .

1. Analgesic Properties

This compound has been studied for its analgesic effects, particularly its affinity for mu-opioid receptors. In vitro studies indicate that it possesses a high binding affinity and selectivity for these receptors, which are critical in pain modulation .

2. Antifungal Activity

Recent evaluations have shown promising antifungal activity against clinically relevant fungal strains such as Candida spp. and Aspergillus spp. . The compound's mechanism appears to involve inhibition of key enzymes in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

In a study evaluating various derivatives of piperidine compounds, this compound was identified as one of the most effective candidates against Candida albicans and Aspergillus niger. The mechanism involved interference with ergosterol synthesis pathways, leading to compromised cell membrane integrity and cell death .

Case Study: Analgesic Efficacy

Another study assessed the analgesic efficacy of this compound compared to traditional opioids. It demonstrated comparable efficacy in pain relief while exhibiting a more favorable side effect profile, suggesting potential as an alternative treatment option .

Propriétés

IUPAC Name |

N-benzyl-N-(2-phenylethyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;/h1-10,20-21H,11-17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMDZZSOQMIKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559059-76-5 | |

| Record name | 4-Piperidinamine, N-(2-phenylethyl)-N-(phenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.